molecular formula C9H4BrClO2 B13685539 5-Bromo-4-chlorocoumarin

5-Bromo-4-chlorocoumarin

Cat. No.: B13685539
M. Wt: 259.48 g/mol
InChI Key: DAHNVUOFFPSWDJ-UHFFFAOYSA-N
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Description

5-Bromo-4-chlorocoumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological and pharmacological properties. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and they exhibit fascinating fluorescence behavior upon excitation with ultraviolet light

Preparation Methods

The synthesis of 5-Bromo-4-chlorocoumarin typically involves the bromination and chlorination of coumarin derivatives. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a Lewis acid catalyst . The bromination and chlorination steps are carried out using bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions . Industrial production methods may involve large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for efficiency and yield.

Chemical Reactions Analysis

5-Bromo-4-chlorocoumarin undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted coumarins with enhanced biological or photophysical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-4-chlorocoumarin involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, modulating their activity and leading to various physiological effects . For example, its anticancer activity may involve the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

5-Bromo-4-chlorocoumarin can be compared with other coumarin derivatives, such as:

The uniqueness of this compound lies in its dual halogen substitution, which enhances its chemical reactivity and broadens its range of applications compared to other coumarin derivatives.

Properties

Molecular Formula

C9H4BrClO2

Molecular Weight

259.48 g/mol

IUPAC Name

5-bromo-4-chlorochromen-2-one

InChI

InChI=1S/C9H4BrClO2/c10-5-2-1-3-7-9(5)6(11)4-8(12)13-7/h1-4H

InChI Key

DAHNVUOFFPSWDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CC(=O)O2)Cl

Origin of Product

United States

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